Pelargonidin-3-rutinosid

Description

Properties

Molecular Formula |

C27H31ClO14 |

|---|---|

Molecular Weight |

615.0 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol chloride |

InChI |

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27-;/m0./s1 |

InChI Key |

FTBRTFUYRINBHS-ZPGLSKHKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Pelargonidin-3-rutinoside in Berries: Natural Sources, Quantification, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pelargonidin-3-rutinoside, a significant anthocyanin found in various berries. The document details its natural sources, presents quantitative data, outlines experimental protocols for its analysis, and explores its potential biological activities through relevant signaling pathways. This information is intended to support research and development efforts in the fields of natural products, pharmacology, and drug discovery.

Natural Sources and Quantitative Data of Pelargonidin-3-rutinoside

Pelargonidin-3-rutinoside has been identified and quantified in a variety of berries. The concentration of this compound can vary significantly depending on the berry species, cultivar, growing conditions, and ripeness. The following table summarizes the reported quantitative data for Pelargonidin-3-rutinoside in several berry species.

| Berry Species | Common Name | Pelargonidin-3-rutinoside Content (mg/100g FW) | Reference(s) |

| Fragaria × ananassa | Strawberry | 1.32 (mean); range: 0.00 - 5.54 | [1] |

| Rubus idaeus | Red Raspberry | 0.42 (mean); range: 0.00 - 0.85 | [1][2] |

| Ribes nigrum | Blackcurrant | 2.48 (mean); range: 1.68 - 2.96 | [1] |

| Rubus occidentalis | Black Raspberry | Present, but not individually quantified | [3] |

| Prunus avium | Sweet Cherry | Present, but not individually quantified | [1] |

Experimental Protocols for Quantification

The accurate quantification of Pelargonidin-3-rutinoside in berries is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method.

Extraction of Pelargonidin-3-rutinoside from Berries

Objective: To efficiently extract anthocyanins, including Pelargonidin-3-rutinoside, from berry samples while minimizing degradation.

Materials:

-

Fresh or frozen berry samples

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrochloric acid (HCl) or Formic acid (FA)

-

Homogenizer (e.g., blender, Ultra-Turrax)

-

Centrifuge

-

Vortex mixer

-

Filtration unit (e.g., 0.45 µm syringe filters)

Protocol:

-

Sample Preparation: Homogenize a known weight of fresh or frozen berries (e.g., 5-10 g) with a suitable volume of acidified solvent (e.g., 50 mL of MeOH with 1% HCl or FA).

-

Extraction: Vortex the mixture for 1-2 minutes and then sonicate for 15-30 minutes in an ultrasonic bath to ensure complete extraction. The process should be carried out in the dark to prevent photodegradation of anthocyanins.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.

-

Supernatant Collection: Carefully decant the supernatant containing the extracted anthocyanins.

-

Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with a smaller volume of the acidified solvent, and the supernatants can be combined.

-

Filtration: Filter the final supernatant through a 0.45 µm syringe filter into an amber HPLC vial to remove any remaining particulate matter.

-

Storage: Store the extracts at -20°C or below until HPLC analysis to prevent degradation.

HPLC-DAD Quantification of Pelargonidin-3-rutinoside

Objective: To separate and quantify Pelargonidin-3-rutinoside in the berry extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: 5% Formic acid in water.

-

Mobile Phase B: 100% Methanol or Acetonitrile.

-

Gradient Elution: A typical gradient would be:

-

0-5 min: 10% B

-

5-20 min: 10-30% B

-

20-30 min: 30-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 520 nm (for anthocyanins).

Protocol:

-

Standard Preparation: Prepare a stock solution of Pelargonidin-3-rutinoside standard of known concentration in acidified methanol. Create a series of calibration standards by diluting the stock solution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 520 nm. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered berry extract into the HPLC system.

-

Identification: Identify the Pelargonidin-3-rutinoside peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantification: Determine the peak area of Pelargonidin-3-rutinoside in the sample chromatogram. Use the calibration curve to calculate the concentration of Pelargonidin-3-rutinoside in the extract.

-

Final Calculation: Express the final concentration as mg of Pelargonidin-3-rutinoside per 100g of fresh weight (FW) of the berry.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of Pelargonidin-3-rutinoside from berry samples.

Potential Signaling Pathways

While direct studies on the signaling pathways of Pelargonidin-3-rutinoside are limited, research on its aglycone, Pelargonidin, and the closely related Pelargonidin-3-glucoside, suggests potential involvement in key cellular pathways related to inflammation and oxidative stress. It is plausible that Pelargonidin-3-rutinoside exerts its effects after being metabolized to Pelargonidin.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Pelargonidin has been shown to inhibit this pathway, thereby reducing inflammation.

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Pelargonidin can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Pelargonidin-3-rutinoside from Strawberries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of Pelargonidin-3-rutinoside, a key anthocyanin contributing to the vibrant red hue of strawberries (Fragaria ananassa). This document details the experimental protocols for its extraction and purification and presents quantitative data on its prevalence in various strawberry cultivars. Furthermore, it explores potential biological signaling pathways modulated by related pelargonidin (B1210327) glycosides, offering insights for drug discovery and development.

Introduction: The Significance of Pelargonidin-3-rutinoside

Strawberries are a rich source of polyphenolic compounds, among which anthocyanins are prominent for their contribution to color and their potential health benefits.[1] Pelargonidin-3-rutinoside, a glycoside of the anthocyanidin pelargonidin, is a significant, albeit often secondary, anthocyanin in strawberries, following the predominant Pelargonidin-3-glucoside.[2][3][4] Its presence and concentration vary considerably among different strawberry genotypes.[1][3] The interest in Pelargonidin-3-rutinoside extends beyond its role as a natural colorant; as a bioactive compound, it is investigated for its antioxidant and other health-promoting properties.[5]

Quantitative Analysis of Pelargonidin-3-rutinoside in Strawberry Cultivars

The concentration of Pelargonidin-3-rutinoside varies significantly across different strawberry cultivars. The following table summarizes the quantitative data from a comparative study of 25 strawberry cultivars, highlighting the diversity in their anthocyanin profiles.

| Cultivar | Pelargonidin-3-rutinoside (µg/g Fresh Weight) | Total Anthocyanins (mg Pelargonidin-3-glucoside equivalents/100g Fresh Weight) |

| Laetitia | 31.10 | 19.85 |

| Joly | 21.00 | 22.01 |

| Arianna | 19.30 | 26.05 |

| Tea | 18.80 | 22.51 |

| Mila | 18.00 | 23.00 |

| Sandra | 16.50 | 30.60 |

| Garda | 16.20 | 22.80 |

| Federica | 15.90 | 23.40 |

| Sibilla | 15.50 | 20.10 |

| Vivaldi | 14.80 | 24.92 |

| Rumba | 14.20 | 21.50 |

| Premy | 13.50 | 23.80 |

| Aprika | 12.90 | 22.30 |

| Alba | 12.10 | 18.50 |

| Irma | 11.80 | 17.90 |

| Roxana | 11.20 | 19.20 |

| Jeny | 10.90 | 3.08 |

| Albion | 9.50 | 20.50 |

| Capri | 8.70 | 19.90 |

| Murano | 8.10 | 18.80 |

| Linosa | 7.80 | 18.20 |

| Vivara | 7.20 | 17.50 |

| Albion (another study) | - | - |

| Camarosa | - | - |

| Chandler | - | - |

| Sweet Charlie | - | - |

| Ruby June | - | - |

Data compiled from a comparative study on 25 strawberry cultivars.[1]

Experimental Protocols for Isolation and Purification

The isolation of high-purity Pelargonidin-3-rutinoside from strawberries can be effectively achieved using a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a successful method for this purpose.[6][7]

Extraction of Crude Anthocyanins

-

Sample Preparation: Fresh or frozen strawberries are homogenized.

-

Solvent Extraction: The homogenized fruit is extracted with an acidified solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of hydrochloric acid or trifluoroacetic acid, to stabilize the anthocyanins in their flavylium (B80283) cation form.

-

Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude anthocyanin extract.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

-

Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for the separation of strawberry anthocyanins, including Pelargonidin-3-rutinoside, is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, with the addition of trifluoroacetic acid (TFA) . A typical ratio is 2.5:2.0:2.5:5.0 (v/v/v/v) with 1.0% TFA .[6]

-

HSCCC Operation:

-

The coiled column of the HSCCC instrument is first filled with the stationary phase (the more polar lower phase).

-

The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase (the less polar upper phase) is pumped through the column in the head-to-tail direction.

-

Once hydrodynamic equilibrium is reached, the crude anthocyanin extract, dissolved in a small volume of the lower phase, is injected.

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV-Vis detector (at ~520 nm for anthocyanins) and collected in fractions. The fractions containing the separated compounds are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure Pelargonidin-3-rutinoside.

Using this methodology, Pelargonidin-3-rutinoside has been isolated with a purity of 95.6%.[6]

References

- 1. Rich in Phenolics—Strong Antioxidant Fruit? Comparative Study of 25 Strawberry Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. smallfruits.org [smallfruits.org]

- 4. researchgate.net [researchgate.net]

- 5. Pelargonidin-3-O-rutinoside chloride | 33978-17-5 | OP71506 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Identification of Pelargonidin-3-Rutinoside in Rubus rosifolius Sm.: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the identification and quantification of pelargonidin-3-rutinoside in Rubus rosifolius Sm., commonly known as the roseleaf raspberry. This document provides a comprehensive overview of the analytical methodologies employed, quantitative findings, and a standardized experimental workflow.

Quantitative Analysis of Pelargonidin-3-Rutinoside

The concentration of pelargonidin-3-rutinoside and related anthocyanins in Rubus rosifolius can vary depending on the variety and the extraction method employed. The following table summarizes the quantitative data reported in the literature.

| Analyte | Variety | Concentration | Method of Analysis | Reference |

| Pelargonidin-3-rutinoside | Red "R" variety | 17.2 mg/100 g Fresh Weight (FW) | HPLC-UV | [1][2] |

| Pelargonidin-3-rutinoside | Not Specified | 48 mg/100 g FW | Not Specified | [1] |

| Total Anthocyanins | Not Specified | 86.83 mg/L (Ethanol-acetic acid extract) | Not Specified | [3] |

| Total Anthocyanins | Not Specified | 57.78 mg/L (Ethanol-citric acid extract) | Not Specified | [3] |

| Pelargonidin-3-rutinoside-5-malonylglucoside | Not Specified | Molecular Ion: m/z 843, Base Peak (Pelargonidin-3-rutinoside): m/z 578 | HPLC-DAD-ESI-MS | [4] |

| Pelargonidin-3-rutinoside | Not Specified | Parent Molecular Ion: m/z 579 | HPLC-MS | [1] |

Experimental Protocols

The identification and quantification of pelargonidin-3-rutinoside in Rubus rosifolius involves a multi-step process encompassing sample preparation, extraction, and sophisticated analytical techniques.

Sample Preparation and Extraction

A common method for extracting anthocyanins from Rubus rosifolius fruit is maceration with an acidified solvent.[3][5] This technique is favored for its simplicity and effectiveness at preserving the integrity of these pH-sensitive pigments.

Protocol for Maceration Extraction:

-

Sample Collection and Preparation: Obtain fresh Rubus rosifolius fruits. Remove the inner white part and weigh 200 g of the fruit. Chop the fruit until it is smooth to increase the surface area for extraction.

-

Solvent Preparation: Prepare an acidified ethanol (B145695) solution. This can be achieved by adjusting the pH of ethanol to 1.5 using either acetic acid or citric acid.[3] The acidic environment helps to stabilize the anthocyanins in their red flavylium (B80283) cation form.

-

Maceration: Immerse the 200 g of chopped fruit in 250 mL of the acidified ethanol solvent.[3] The maceration process should be carried out in a dark environment for 24 hours to prevent the light-induced degradation of anthocyanins.[3]

-

Filtration and Re-extraction: After 24 hours, filter the mixture to separate the filtrate from the solid residue. The residue can be subjected to a second round of extraction with the same solvent to maximize the yield.

-

Solvent Evaporation: Combine the filtrates from all extraction steps. Concentrate the extract by evaporating the solvent using a rotary evaporator at a controlled temperature of 30°C to prevent thermal degradation of the anthocyanins.[3]

-

Storage: Store the final concentrated extract at 4°C in a dark container to maintain its stability.[3]

Identification and Quantification by HPLC-DAD-ESI-MS

High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is the definitive method for the identification and quantification of pelargonidin-3-rutinoside.

Analytical Parameters:

-

HPLC System: A standard HPLC system equipped with a C18 column is typically used for the separation of anthocyanins.

-

Mobile Phase: A gradient elution with a binary solvent system is common. For example, a gradient of acetonitrile (B52724) and formic acid in water.

-

Diode-Array Detection (DAD): The UV-Vis spectrum is monitored to detect anthocyanins. Pelargonidin (B1210327) derivatives typically show a maximum absorbance around 511 nm at a low pH.[3] One study reported a dominant peak for a pelargonidin compound at a retention time of 18.388 minutes.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectrometry provides crucial information for the structural elucidation of the compounds.

-

The fragmentation pattern of pelargonidin-3-rutinoside typically shows a base peak at m/z 578.[4]

-

In some instances, a larger molecule, pelargonidin-3-rutinoside-5-malonylglucoside, has been identified with a molecular ion at m/z 843, which then fragments to produce the base peak corresponding to pelargonidin-3-rutinoside.[4]

-

Another study reported the parent molecular ion of pelargonidin-3-rutinoside at m/z 579.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the identification of pelargonidin-3-rutinoside in Rubus rosifolius.

Caption: Experimental workflow for the identification of Pelargonidin-3-rutinoside.

Disclaimer: No information on signaling pathways involving pelargonidin-3-rutinoside in Rubus rosifolius was found in the referenced literature. The focus of the existing research is primarily on the phytochemical analysis of the fruit.

References

Biological Activity Screening of Pelargonidin-3-rutinoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Pelargonidin-3-rutinoside, a naturally occurring anthocyanin. The document details its antioxidant, anti-inflammatory, and anti-cancer properties, offering structured data for comparative analysis. Furthermore, it includes detailed experimental protocols for key bioassays and visual representations of associated signaling pathways to support further research and drug development endeavors.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of Pelargonidin-3-rutinoside and its aglycone, Pelargonidin. This data is crucial for comparing its potency across different biological assays.

Table 1: Antioxidant Activity of Pelargonidin Derivatives

| Compound | Assay | IC50 / Activity | Source |

| Pelargonidin-3-rutinoside | DPPH Radical Scavenging | Data not available | - |

| Pelargonidin-3-glucoside | DPPH Radical Scavenging | Decreased activity with sonication | [1] |

| Pelargonidin-3-rutinoside | ABTS Radical Scavenging | Data not available | - |

| Cyanidin-3-rutinoside | ABTS Radical Scavenging | Potent antioxidant | [2] |

| Pelargonidin-3-rutinoside | Ferric Reducing Antioxidant Power (FRAP) | Data not available | - |

| Pelargonidin-3-glucoside | Ferric Reducing Antioxidant Power (FRAP) | Decreased activity with sonication | [1] |

Table 2: Anti-inflammatory Activity of Pelargonidin Derivatives

| Compound | Assay | Target Cell/Enzyme | IC50 / Effect | Source |

| Pelargonidin-3-rutinoside | COX-2 Inhibition | Data not available | Data not available | - |

| Pelargonidin | COX-2 Expression | Acrolein-induced HUVECs | Reduced expression | [3] |

| Pelargonidin-3-rutinoside | 5-LOX Inhibition | Data not available | Data not available | - |

| Pelargonidin-3-rutinoside | Nitric Oxide (NO) Production | LPS-stimulated Macrophages | Data not available | - |

| Pelargonidin-3-glucoside | Cytokine Production | Human whole blood cultures | Increased IL-10 at 0.08 µmol/L |

Table 3: Anti-cancer Activity of Pelargonidin Derivatives

| Compound | Cell Line | Assay | IC50 / GI50 | Source |

| Pelargonidin-3-rutinoside | DLD-1 (Colon Cancer) | Antiproliferative | ~100 µg/mL | [4] |

| Pelargonidin | HT-29 (Colon Cancer) | MTT | 0.31 µM (GI50) | [5] |

| Pelargonidin | A549 (Lung Cancer) | MTT | Data not available | |

| Pelargonidin | U2OS (Osteosarcoma) | MTT | 15 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Antioxidant Activity Assays

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

-

Reagents: DPPH solution (0.1 mM in methanol), test compound (Pelargonidin-3-rutinoside) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Add 100 µL of the test compound or standard to 100 µL of DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

-

The IC50 value (concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound at various concentrations, and a positive control (e.g., Trolox).

-

Procedure:

-

Prepare the ABTS•+ solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

2.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents: FRAP reagent (containing 300 mM acetate (B1210297) buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio), test compound at various concentrations, and a standard (e.g., FeSO₄·7H₂O).

-

Procedure:

-

Prepare the FRAP reagent fresh and warm to 37°C.

-

Add 10 µL of the test compound or standard to 220 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using the ferrous sulfate (B86663) standard, and the antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

-

Anti-inflammatory Activity Assays

2.2.1. Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorometric probe, and the test compound.

-

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

The production of prostaglandin (B15479496) G₂ is coupled to the oxidation of a fluorometric probe, leading to a fluorescent signal.

-

Measure the fluorescence intensity over time.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

2.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the initial step in the biosynthesis of pro-inflammatory leukotrienes.

-

Reagents: Human recombinant 5-LOX enzyme, linoleic acid or arachidonic acid (substrate), a fluorometric probe, and the test compound.

-

Procedure:

-

Pre-incubate the 5-LOX enzyme with the test compound or a known inhibitor.

-

Initiate the reaction by adding the substrate.

-

The enzymatic reaction produces hydroperoxides, which oxidize a fluorometric probe.

-

Monitor the increase in fluorescence.

-

Calculate the percentage of inhibition and the IC50 value.

-

2.2.3. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents: LPS, Griess reagent (for NO measurement), and the test compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.

-

Calculate the percentage of NO production inhibition and the IC50 value. A concurrent cell viability assay (e.g., MTT) is necessary to ensure that the observed inhibition is not due to cytotoxicity.

-

Anti-Cancer Activity Assays

2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Procedure:

-

Seed cancer cells in a 96-well plate and treat with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 or GI50 value is calculated.

-

2.3.2. SRB (Sulforhodamine B) Assay

This assay determines cell density based on the measurement of total cellular protein content.

-

Procedure:

-

After treating the cells with the test compound, fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the protein-bound dye with a Tris-based solution.

-

Measure the absorbance at approximately 515 nm.

-

Calculate cell viability and the IC50 value.

-

2.3.3. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Procedure:

-

After treating the cells with the test compound, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate (B86563) and NAD⁺.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH.

-

The formation of NADH is measured spectrophotometrically at 340 nm.

-

The amount of LDH released is proportional to the number of damaged cells.

-

2.3.4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Harvest the treated cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Signaling Pathways and Mechanisms of Action

Pelargonidin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these interactions.

Figure 1: Inhibition of the NF-κB signaling pathway by Pelargonidin derivatives.

Pelargonidin and its glycosides have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. As depicted in Figure 1, this involves the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like COX-2[3].

References

- 1. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pelargonidin alleviates acrolein-induced inflammation in human umbilical vein endothelial cells by reducing COX-2 expression through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pelargonidin induces apoptosis and cell cycle arrest via a mitochondria mediated intrinsic apoptotic pathway in HT29 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

Pelargonidin-3-rutinoside: A Technical Guide to its Role in Plant Pigmentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin-3-rutinoside is a key anthocyanin, a class of water-soluble flavonoids, that imparts a vibrant orange to red pigmentation in a variety of plant tissues, including flowers, fruits, and leaves.[1] As a glycoside of the anthocyanidin pelargonidin (B1210327), its structure is characterized by a rutinoside moiety attached at the 3-hydroxy position.[2] This modification significantly influences its stability and solubility.[2] Beyond its crucial role in plant coloration to attract pollinators and seed dispersers, pelargonidin-3-rutinoside is of increasing interest to researchers in the fields of food science, nutrition, and drug development due to its potent antioxidant properties and potential health benefits.[3]

This technical guide provides an in-depth overview of pelargonidin-3-rutinoside, focusing on its biosynthesis, role in plant pigmentation, quantitative distribution, and stability. Detailed experimental protocols for its extraction, quantification, and antioxidant activity assessment are provided to facilitate further research and application.

Data Presentation

Quantitative Distribution of Pelargonidin-3-rutinoside in Plant Tissues

The concentration of pelargonidin-3-rutinoside can vary significantly between plant species and even within different developmental stages of the same plant tissue. The following table summarizes reported concentrations in select plant materials.

| Plant Species | Tissue | Concentration (mg/g of fresh weight, unless otherwise noted) | Reference |

| Fragaria × ananassa (Strawberry) | Fruit | Varies with treatment, approx. 0.05 - 0.15 mg/g | [4] |

| Gentiana lutea L. var. aurantiaca | Petals (Stage 5 - anthesis) | 19.10% of total pelargonidin derivatives | |

| Cornus mas L. (Cornelian cherry) | Ripe Fruit Extract | Identified, but not quantified | [5] |

| Red Radish | Root | Identified as a minor pelargonidin glucoside | [6] |

| Red Hybrid-Tea Rose | Petals | Identified | [7] |

Antioxidant Activity of Pelargonidin and its Glycosides

While specific IC50 values for purified pelargonidin-3-rutinoside are not widely reported, studies on pelargonidin and its other glycosides provide a strong indication of its antioxidant potential. The antioxidant activity is influenced by the molecular structure, including the number and position of hydroxyl groups.

| Compound | Antioxidant Assay | IC50 Value | Reference |

| Delphinidin (B77816) | DPPH, ABTS | Higher activity than Pelargonidin | [8] |

| Pelargonidin | DPPH, ABTS | Lower activity than Delphinidin | [8] |

| Various Plant Extracts | DPPH | 48.60 - 85.63 µg/mL | [9] |

| Various Plant Extracts | ABTS | 48.87 – 85.76 µg/mL | [9] |

Stability of Pelargonidin Glycosides

The stability of anthocyanins is crucial for their application as natural colorants and for retaining their biological activity. Stability is influenced by factors such as pH, temperature, and light.

| Compound/Extract | Condition | Degradation Kinetics | Key Findings | Reference |

| Pelargonidin-3-glucoside | Ultrasound | First-order kinetics | Degradation increases with ultrasound power and time. | [10] |

| Cyanidin-3-rutinoside | pH 2.2, 100 °C | k = 5.33 × 10⁻⁴ s⁻¹ | Provides an estimate for a similar rutinoside. | [10] |

| Cyanidin-3-rutinoside | pH 5.0, 165 °C | k = 7.39 × 10⁻² s⁻¹ | Provides an estimate for a similar rutinoside under harsh conditions. | [10] |

| Black Rice Bran Anthocyanins | pH 2.0 - 5.0, 60-100 °C | First-order kinetics | Increasing pH and temperature increases the degradation rate constant. | [11] |

| Pelargonidin Glycosides | Varying water activity | First-order kinetics | Degradation increases with water activity. | [4] |

Experimental Protocols

Extraction and Solid-Phase Extraction (SPE) of Pelargonidin-3-rutinoside from Plant Tissues

This protocol provides a general method for the extraction and purification of anthocyanins, including pelargonidin-3-rutinoside, from plant material.[12][13]

Materials:

-

Fresh or freeze-dried plant tissue

-

Extraction Solvent: Methanol (B129727)/Water/Formic Acid (80:20:0.1, v/v/v)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

SPE Conditioning Solvent: Methanol

-

SPE Equilibration Solvent: Water with 0.1% Formic Acid

-

SPE Wash Solvent: Water with 0.1% Formic Acid

-

SPE Elution Solvent: Methanol with 0.1% Formic Acid

-

Grinder or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

Procedure:

-

Sample Preparation: Homogenize fresh plant tissue (1 g) or grind freeze-dried tissue (0.1 g) to a fine powder.

-

Extraction: Add 10 mL of Extraction Solvent to the powdered sample. Vortex thoroughly and sonicate for 30 minutes in an ice bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of Extraction Solvent and combine the supernatants.

-

Solvent Evaporation: Concentrate the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

Reconstitution: Redissolve the aqueous extract in a minimal amount of water with 0.1% formic acid.

-

SPE Cartridge Preparation: Condition the C18 SPE cartridge by passing 5 mL of Methanol, followed by equilibration with 5 mL of Water with 0.1% Formic Acid.

-

Sample Loading: Load the reconstituted extract onto the SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of Water with 0.1% Formic Acid to remove sugars and other polar impurities.

-

Elution: Elute the anthocyanins with 5 mL of Methanol with 0.1% Formic Acid.

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of mobile phase for HPLC analysis.

Quantification of Pelargonidin-3-rutinoside by HPLC-DAD

This protocol outlines a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method for the quantification of pelargonidin-3-rutinoside.[14][15]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 5% Formic Acid in Water.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 510 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of pelargonidin-3-rutinoside standard in methanol with 0.1% formic acid. Create a series of calibration standards by serial dilution.

-

Sample and Standard Injection: Inject the prepared sample extracts and calibration standards into the HPLC system.

-

Data Analysis: Identify the pelargonidin-3-rutinoside peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of pelargonidin-3-rutinoside in the sample by interpolating its peak area on the calibration curve.

Antioxidant Activity Assessment: DPPH and ABTS Assays

These protocols describe two common methods for evaluating the antioxidant capacity of the extracted pelargonidin-3-rutinoside.[16][17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the sample extract (at various concentrations) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Reagent Preparation: Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours before use. Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: Add 190 µL of the diluted ABTS radical solution to 10 µL of the sample extract (at various concentrations) in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

Caption: Biosynthesis pathway of Pelargonidin-3-rutinoside.

References

- 1. Showing Compound Pelargonidin 3-rutinoside (FDB021681) - FooDB [foodb.ca]

- 2. pelargonidin 3-O-rutinoside | C27H31O14+ | CID 443917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pelargonidin-3-O-rutinoside chloride | 33978-17-5 | OP71506 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Composition and In Vitro Antidiabetic Effect of Extracts from Ripe, Unripe, and Fermented Unripe Cornus mas L. Fruits [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 15. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pelargonidin-3-rutinoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin-3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many fruits and flowers.[1][2] As a glycoside of pelargonidin (B1210327), it consists of the pelargonidin aglycone linked to a rutinose sugar moiety.[1] This compound has garnered significant scientific interest due to its potent antioxidant and potential therapeutic properties, including its role as an α-glucosidase inhibitor.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Pelargonidin-3-rutinoside, with a focus on experimental methodologies for its isolation, characterization, and bioactivity assessment.

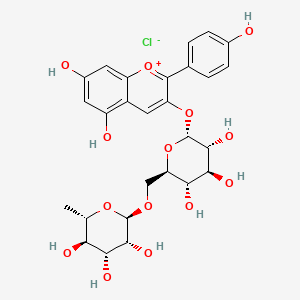

Chemical Structure and Identification

Pelargonidin-3-rutinoside is classified as an anthocyanidin-3-O-glycoside.[5] Its structure is characterized by a pelargonidin aglycone, which is an anthocyanidin with hydroxyl groups at the 3, 5, 7, and 4' positions, O-glycosidically linked to a rutinose disaccharide at the C3 position.[1][5] Rutinose is composed of rhamnose and glucose (6-O-α-L-rhamnopyranosyl-D-glucopyranose).[1]

The chemical identity of Pelargonidin-3-rutinoside is defined by the following identifiers:

-

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium[5]

-

Chemical Formula: C₂₇H₃₁O₁₄⁺[6]

-

CAS Number: 56054-42-3 (flavylium ion), 33978-17-5 (chloride salt)[6][7]

Physicochemical Properties

The physicochemical properties of Pelargonidin-3-rutinoside are summarized in the table below. These properties are crucial for understanding its solubility, stability, and behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 579.5266 g/mol | [5] |

| 614.98 g/mol (chloride) | [8] | |

| Monoisotopic Mass | 579.1713807 Da | [5] |

| Water Solubility (Predicted) | 0.87 g/L | [5] |

| logP (Predicted) | -0.36 | [5] |

| pKa (Strongest Acidic, Predicted) | 6.4 | [5] |

| Polar Surface Area (Predicted) | 232.13 Ų | [5] |

| Hydrogen Bond Donor Count | 9 | [5] |

| Hydrogen Bond Acceptor Count | 14 | [5] |

| Rotatable Bond Count | 6 | [5] |

| Appearance | Powder | [9] |

Experimental Protocols

Isolation and Purification from Strawberries

A novel and effective method for isolating Pelargonidin-3-rutinoside from strawberries involves a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC).[3]

Protocol:

-

Extraction: Lyophilized strawberry powder is extracted with an acidified ethanol (B145695) solution (e.g., 70% ethanol with 0.01% HCl) using ultrasonication. The extract is then filtered and concentrated under vacuum to remove the ethanol.[10]

-

Fractional Extraction: The crude extract is subjected to fractional extraction with a non-polar solvent like chloroform (B151607) to remove lipids and other non-polar compounds. The aqueous phase containing the anthocyanins is collected.[10]

-

Macroporous Resin Chromatography: The aqueous extract is loaded onto an AB-8 macroporous resin column for preliminary purification and enrichment of anthocyanins.[10][11]

-

High-Speed Countercurrent Chromatography (HSCCC): The enriched anthocyanin fraction is further purified by HSCCC to separate individual anthocyanins.[3][11]

-

Semi-preparative HPLC: Final purification to obtain high-purity Pelargonidin-3-rutinoside is achieved using a semi-preparative HPLC system with a C18 column. A gradient elution with acetonitrile (B52724) and formic acid in water is typically employed.[12]

Characterization

-

System: Dionex Ultimate 3000 or equivalent.

-

Column: Ultimate LP-C18 (4.6 × 250 mm, 5 μm).

-

Mobile Phase:

-

A: Acetonitrile

-

B: 1.5% Formic acid in water

-

-

Gradient Elution: A typical gradient involves increasing the concentration of solvent A over time. For example: 5% to 15% A over 15 min, 15% to 28% A over 6 min, followed by column wash and re-equilibration.[12]

-

Flow Rate: 0.8 mL/min.

-

Detection: Diode array detector (DAD) at 280 nm and 520 nm.[12]

-

Technique: Electrospray ionization (ESI) tandem mass spectrometry (MS/MS).[13]

-

Ionization Mode: Positive.

-

Precursor Ion (m/z): 579.3[13]

-

Fragment Ions (m/z): 433 (loss of rhamnose), 271 (pelargonidin aglycone).[6]

-

Spectrometer: Bruker AVANCE III (600 MHz for ¹H, 150 MHz for ¹³C) or equivalent.

-

Solvent: Deuterated methanol (B129727) (CD₃OD).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) for complete structural elucidation.[12]

Biological Activities and Signaling Pathways

Antioxidant Activity

Pelargonidin-3-rutinoside is a potent antioxidant that can neutralize free radicals and reduce oxidative stress.[4] Its antioxidant capacity can be evaluated using various in vitro assays.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to scavenge the stable DPPH radical. The reduction in absorbance at 517 nm is monitored.[14]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the ABTS radical cation, and the change in absorbance is measured at 734 nm.[14]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with the formation of a colored complex measured at 593 nm.[14]

The antioxidant activity of anthocyanins is often linked to the activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of antioxidant response elements.[9]

References

- 1. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods [frontiersin.org]

- 3. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Pelargonidin-3-O-rutinoside chloride | 33978-17-5 | OP71506 [biosynth.com]

- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]

- 8. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. CN106366141A - Method for preparing pelargonidin-3-O-glucoside in separated mode - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Occurrence of Pelargonidin-3-Rutinoside in Edible Flowers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edible flowers are increasingly recognized not only for their culinary appeal but also for their potential as a source of bioactive compounds. Among these, anthocyanins are of particular interest due to their vibrant colors and purported health benefits, including antioxidant and anti-inflammatory properties. Pelargonidin-3-rutinoside, a specific glycoside of the anthocyanidin pelargonidin (B1210327), contributes to the orange-red pigmentation of various plant tissues. This technical guide provides an in-depth overview of the occurrence of pelargonidin-3-rutinoside in edible flowers, presenting quantitative data, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of phytochemicals from edible flowers.

Quantitative Occurrence of Pelargonidin-3-Rutinoside

The concentration of pelargonidin-3-rutinoside can vary significantly among different species of edible flowers and even within the same species depending on the developmental stage of the flower. The following table summarizes the available quantitative data for pelargonidin-3-rutinoside in select edible flowers. It is important to note that while the presence of this compound has been reported in other edible flowers such as certain cultivars of Campanula and Viola cornuta, specific quantitative data from the reviewed literature is not available.

| Edible Flower Species | Plant Part | Developmental Stage | Pelargonidin-3-Rutinoside Concentration (% of total anthocyanins) | Reference |

| Gentiana lutea L. var. aurantiaca | Petals | Mature Bud (S3) | 9.6% | [1] |

| Gentiana lutea L. var. aurantiaca | Petals | Anthesis (S5) | 19.10% | [1] |

Experimental Protocols

The accurate quantification of pelargonidin-3-rutinoside in edible flowers requires robust and validated analytical methodologies. The following section details a standard workflow for the extraction, identification, and quantification of this anthocyanin, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).

Sample Preparation and Extraction

Objective: To efficiently extract anthocyanins, including pelargonidin-3-rutinoside, from the edible flower matrix while minimizing degradation.

Materials:

-

Fresh or freeze-dried edible flower petals

-

Methanol (B129727) (HPLC grade)

-

Formic acid (or Hydrochloric acid)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Vortex mixer

-

0.45 µm syringe filters

Protocol:

-

Weigh a precise amount of fresh or freeze-dried flower material (e.g., 100 mg).

-

Homogenize the sample in an acidified methanol solution (e.g., methanol with 1% formic acid) at a specific solvent-to-sample ratio (e.g., 10:1 v/w). The acidification of the solvent is crucial for stabilizing the flavylium (B80283) cation of the anthocyanins.

-

The extraction can be performed through maceration, ultrasonication, or accelerated solvent extraction to enhance efficiency.

-

After extraction, centrifuge the mixture (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet solid debris.

-

Collect the supernatant. Repeat the extraction process on the pellet at least twice to ensure complete extraction of anthocyanins.

-

Pool the supernatants and evaporate the solvent under a vacuum or a stream of nitrogen at a controlled temperature (below 40°C) to prevent degradation.

-

Reconstitute the dried extract in a known volume of acidified water or mobile phase for HPLC analysis.

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-DAD Analysis for Identification and Quantification

Objective: To separate, identify, and quantify pelargonidin-3-rutinoside in the extracted sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 5% formic acid

-

Mobile Phase B: Acetonitrile (or Methanol) with 5% formic acid

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds with higher hydrophobicity. An example gradient is: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-35 min, 30-50% B; 35-40 min, 50-5% B; followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

DAD Detection: Wavelength scanning from 200-600 nm. Anthocyanins are typically monitored at their maximum absorbance wavelength, which is around 520 nm for pelargonidin glycosides.

Identification and Quantification:

-

Identification: The identification of pelargonidin-3-rutinoside is achieved by comparing the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with that of a certified reference standard.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a pelargonidin-3-rutinoside standard. The concentration of the analyte in the sample is then determined by interpolating the peak area from the calibration curve. Results are typically expressed as mg or µg of pelargonidin-3-rutinoside per gram of fresh weight (FW) or dry weight (DW) of the edible flower.

LC-MS/MS for Confirmation and Enhanced Sensitivity

Objective: To confirm the identity of pelargonidin-3-rutinoside and to achieve lower limits of detection and quantification, especially in complex matrices.

Instrumentation:

-

Liquid Chromatography (LC) system coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Methodology:

-

The same chromatographic conditions as for HPLC-DAD can generally be used.

-

The mass spectrometer is operated in positive ion mode.

-

Full Scan MS: A full scan analysis is performed to determine the parent mass-to-charge ratio (m/z) of the eluting compounds. For pelargonidin-3-rutinoside, the expected [M]+ ion is at m/z 580.

-

Tandem MS (MS/MS): A product ion scan is performed on the parent ion (m/z 580) to obtain a characteristic fragmentation pattern. The fragmentation will typically yield a product ion corresponding to the pelargonidin aglycone at m/z 271.

-

Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification, the MRM mode is used. The specific transition of the parent ion (m/z 580) to the product ion (m/z 271) is monitored.

Visualized Workflow

The following diagram illustrates the general workflow for the extraction and quantification of pelargonidin-3-rutinoside from edible flowers.

Caption: Workflow for Pelargonidin-3-Rutinoside Analysis.

Conclusion

This technical guide has summarized the current knowledge on the occurrence of pelargonidin-3-rutinoside in edible flowers, highlighting the quantitative data available for Gentiana lutea L. var. aurantiaca. The detailed experimental protocols for extraction and analysis using HPLC-DAD and LC-MS/MS provide a solid foundation for researchers to accurately quantify this and other anthocyanins in various plant matrices. The provided workflow diagram offers a clear visual summary of the analytical process. Further research is warranted to quantify pelargonidin-3-rutinoside in a wider range of edible flowers, which will be crucial for the comprehensive evaluation of their potential as a source of this bioactive compound for nutritional and pharmaceutical applications.

References

An In-depth Technical Guide to the Initial Phytochemical Analysis of Pelargonidin-3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin-3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues in many flowers and fruits.[1] As a member of the flavonoid group of polyphenols, it is abundant in various dietary sources, including strawberries, raspberries, and black raspberries.[2][3] Beyond its role as a pigment, Pelargonidin-3-rutinoside exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for the development of novel therapeutics and nutraceuticals.[1][2]

This technical guide provides a comprehensive overview of the initial phytochemical analysis of Pelargonidin-3-rutinoside, covering its extraction, purification, quantification, and biological activity assessment. Detailed experimental protocols and data presentation are included to assist researchers in their investigations of this promising bioactive compound.

Quantitative Analysis of Pelargonidin-3-rutinoside

The concentration of Pelargonidin-3-rutinoside can vary significantly depending on the plant source and the extraction method employed. High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is a common and reliable method for the quantification of this anthocyanin.

| Plant Source | Analytical Method | Reported Concentration | Reference |

| Black Raspberries | HPLC-DAD | Comprised a significant portion of total anthocyanins | [3] |

| Mulberry Fruit | HPLC-PDA | Not explicitly quantified as Pelargonidin-3-rutinoside, but a method for related anthocyanins was detailed. | [4] |

| Pomegranate Flowers | LC-MS | Identified as a component, but quantitative data was for total anthocyanins. | [5][6] |

Experimental Protocols

Extraction of Pelargonidin-3-rutinoside

A common method for extracting anthocyanins like Pelargonidin-3-rutinoside from plant material involves the use of acidified solvents to enhance stability.

Materials:

-

Fresh or freeze-dried plant material (e.g., strawberries, raspberries)

-

Methanol (B129727) or ethanol

-

Hydrochloric acid (HCl) or Formic acid

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Protocol:

-

Homogenize 10g of the plant material with 100 mL of acidified methanol (0.1% HCl) using a blender.

-

Transfer the mixture to a flask and stir for 2 hours at room temperature in the dark.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the remaining pellet twice more.

-

Combine the supernatants and concentrate the extract using a rotary evaporator at 40°C.

-

Store the crude extract at -20°C until further purification.

Purification of Pelargonidin-3-rutinoside

A combination of chromatographic techniques can be employed for the isolation and purification of Pelargonidin-3-rutinoside from the crude extract.

Materials:

-

Crude Pelargonidin-3-rutinoside extract

-

High-Speed Countercurrent Chromatography (HSCCC) system

-

HPLC system (preparative or semi-preparative)

-

Appropriate solvents for the selected chromatography methods (e.g., a two-phase solvent system for HSCCC as described for similar anthocyanins[4])

Protocol:

-

HSCCC:

-

Dissolve the crude extract in the selected two-phase solvent system.

-

Inject the sample into the HSCCC system.

-

Collect fractions based on the chromatogram.

-

Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Pelargonidin-3-rutinoside.

-

-

Preparative HPLC:

-

Pool the fractions containing Pelargonidin-3-rutinoside from the HSCCC.

-

Concentrate the pooled fractions.

-

Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and a gradient elution method.

-

Collect the purified Pelargonidin-3-rutinoside peak.

-

Verify the purity using analytical HPLC.

-

Quantification of Pelargonidin-3-rutinoside by HPLC-DAD

Materials:

-

Purified Pelargonidin-3-rutinoside or a commercial standard

-

HPLC-DAD system

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: Water with 0.5% formic acid

-

Mobile phase B: Acetonitrile with 0.5% formic acid

-

Syringe filters (0.45 µm)

Protocol:

-

Standard Preparation: Prepare a stock solution of Pelargonidin-3-rutinoside standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).

-

Sample Preparation: Dissolve the purified sample or crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient elution using mobile phases A and B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 520 nm[4]

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standards and samples into the HPLC system. Identify the Pelargonidin-3-rutinoside peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of Pelargonidin-3-rutinoside in the sample.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the phytochemical analysis of Pelargonidin-3-rutinoside.

Anti-inflammatory Signaling Pathway

Pelargonidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[2]

Caption: Anti-inflammatory signaling pathway of Pelargonidin-3-rutinoside via NF-κB inhibition.

Conclusion

This technical guide outlines the fundamental steps for the initial phytochemical analysis of Pelargonidin-3-rutinoside. The provided protocols for extraction, purification, and quantification, along with the visual representations of the experimental workflow and a key signaling pathway, offer a solid foundation for researchers and drug development professionals. The potent antioxidant and anti-inflammatory properties of Pelargonidin-3-rutinoside warrant further investigation to unlock its full therapeutic potential.

References

- 1. Pelargonidin-3-O-rutinoside chloride | 33978-17-5 | OP71506 [biosynth.com]

- 2. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Pelargonidin-3-rutinoside in Fruit Extracts Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelargonidin-3-rutinoside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red and orange colors in many fruits, flowers, and vegetables.[1][2] It is particularly abundant in strawberries, raspberries, and sweet cherries.[3] As a potent antioxidant, the quantification of Pelargonidin-3-rutinoside is crucial for the quality control of food products, standardization of botanical extracts for research, and for investigating its potential therapeutic applications in drug development.[1][4] High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the precise separation and quantification of anthocyanins from complex fruit matrices.[1][5]

This application note provides a detailed, validated protocol for the extraction and quantification of Pelargonidin-3-rutinoside in fruit extracts. The methodology covers sample preparation, chromatographic conditions, and method validation parameters to ensure accurate and reproducible results.

Experimental Protocols

1. Materials and Reagents

-

Solvents: HPLC grade Methanol (B129727) (MeOH), Acetonitrile (MeCN), and Formic Acid (FA). Ultrapure water.

-

Standards: Pelargonidin-3-rutinoside analytical standard (≥95% purity).

-

Fruit Samples: Fresh or freeze-dried fruits (e.g., strawberries, raspberries).

-

Extraction Solvent: Methanol with 1% Formic Acid (v/v).

-

Mobile Phase A: 5% Formic Acid in ultrapure water.

-

Mobile Phase B: Methanol.

-

Filters: 0.2 µm or 0.45 µm syringe filters (PTFE or suitable alternative).

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Analytical balance.

-

Homogenizer (e.g., blender or bead beater).

-

Ultrasonic bath.

-

Centrifuge.

-

Vortex mixer.

3. Sample Preparation: Extraction of Anthocyanins The efficient extraction of the analyte from the complex sample matrix is a critical first step.[1] Acidified solvents are commonly used to maintain the stability of the anthocyanin flavylium (B80283) ion structure.[7][8]

-

Homogenization: Weigh approximately 5-10 g of fresh fruit or 1-2 g of freeze-dried fruit powder. Homogenize the sample to a fine puree or powder.

-

Extraction: Add 20 mL of acidified methanol (1% FA) to the homogenized sample in a centrifuge tube.

-

Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes to ensure complete extraction.[1]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.[7]

-

Collection: Carefully decant the supernatant into a clean tube. To maximize yield, the remaining solids can be re-extracted twice more with 10 mL of the extraction solvent, and the supernatants can be combined.[7]

-

Filtration: Prior to HPLC injection, filter the final extract through a 0.45 µm or 0.2 µm syringe filter to remove any remaining particulate matter.[8][9]

4. Standard Solution Preparation

-

Stock Solution: Accurately weigh 1 mg of Pelargonidin-3-rutinoside standard and dissolve it in 10 mL of acidified methanol to prepare a stock solution of 100 µg/mL.

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.

5. HPLC-DAD Chromatographic Conditions

-

Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm).[6]

-

Injection Volume: 20 µL.[10]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 40 °C.[6]

-

Detection Wavelength: 520 nm (for anthocyanins).[5]

-

Mobile Phase Gradient: A gradient elution is typically used for separating multiple anthocyanins.[6]

-

0 min: 95% A, 5% B

-

25 min: 60% A, 40% B

-

30 min: 60% A, 40% B

-

35 min: 95% A, 5% B

-

40 min: 95% A, 5% B

-

Method Validation

A comprehensive validation of the HPLC method should be performed to ensure its accuracy, precision, and reliability.[1] Key validation parameters are summarized below.

-

Linearity: Assessed by injecting the calibration standards at five different concentration levels. The peak area is plotted against concentration, and a linear regression analysis is performed. The determination coefficient (R²) should ideally be ≥0.999.[11]

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays. This is determined by injecting a standard solution multiple times on the same day and on different days. The Relative Standard Deviation (RSD%) should be below 5%.[6]

-

Accuracy: Determined by performing recovery studies on spiked samples. A known amount of Pelargonidin-3-rutinoside standard is added to a fruit extract, and the recovery percentage is calculated. Acceptable recovery ranges are typically between 90% and 110%.[6]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5][6] These are typically calculated based on the signal-to-noise ratio (S/N) of the chromatographic peak, where LOD corresponds to S/N = 3 and LOQ to S/N = 10.

Data Presentation

Quantitative data from the method validation and sample analysis are summarized in the tables below.

Table 1: HPLC Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Linear Range (µg/mL) | 0.5 - 50 | Covers expected sample concentrations |

| Precision (RSD%) | ||

| Intra-day | < 2.5% | < 5% |

| Inter-day | < 4.0% | < 6% |

| Accuracy (Recovery %) | 98.5% - 103.2% | 90% - 110% |

| LOD (µg/mL) | 0.08 | - |

| LOQ (µg/mL) | 0.25 | - |

Table 2: Quantification of Pelargonidin-3-rutinoside in Fruit Samples

| Fruit Sample | Retention Time (min) | Concentration (mg/100g Fresh Weight) |

|---|---|---|

| Strawberry | 18.5 | 1.32[3] |

| Red Raspberry | 18.5 | 0.42[3] |

| Sweet Cherry | 18.5 | 1.24[3] |

Visualizations

Caption: Experimental workflow for HPLC quantification of Pelargonidin-3-rutinoside.

Caption: Schematic representation of Pelargonidin-3-rutinoside's chemical structure.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing all foods in which the polyphenol Pelargonidin 3-O-rutinoside is found - Phenol-Explorer [phenol-explorer.eu]

- 4. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 8. mdpi.com [mdpi.com]

- 9. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Pelargonidin-3-rutinoside by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of pelargonidin-3-rutinoside using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Pelargonidin-3-rutinoside, a prominent anthocyanin found in various fruits and flowers, is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties.[1] The protocol described herein is designed for sensitive and specific quantification in various matrices, which is crucial for pharmacokinetic studies, food science, and drug development.

Introduction

Pelargonidin-3-rutinoside is a natural anthocyanin responsible for the red and orange hues in many plants.[1] Its biological activities make it a compound of interest for pharmaceutical and nutraceutical applications. Accurate and precise quantification is essential for understanding its bioavailability, metabolism, and efficacy. HPLC-MS/MS offers the high sensitivity and selectivity required for analyzing complex biological and botanical samples. This application note outlines a robust protocol for such analyses.

Experimental Protocol

This protocol is a composite of established methods and can be adapted based on the specific matrix and available instrumentation.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

For Biological Fluids (e.g., Human Plasma):

Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[2]

-

Protein Precipitation (PPT):

-

To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (B52724) (1% formic acid).

-

Vortex the sample and refrigerate at 4°C for 1 hour, with intermittent vortexing every 30 minutes.

-

Centrifuge at 1,789 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried sample in 125 µL of 5% acetonitrile containing 1% formic acid for HPLC-MS/MS analysis.[2]

-

-

Solid-Phase Extraction (SPE):

-

Dilute the plasma sample.

-

Load the diluted sample onto an SPE cartridge (e.g., Agilent Bond Elut Plexa, 3 mL).

-

Wash the cartridge with water to remove interferences.

-

Elute the anthocyanins with acidified methanol.

-

Dry the eluent under nitrogen and reconstitute as in the PPT method.[2] SPE generally provides higher recovery (60.8–121.1%) compared to PPT (4.2–18.4%).[2]

-

For Plant Material (e.g., Strawberries, Pomegranate Flowers):

-

Freeze-dry the plant material to remove water.

-

Extract the sample with a solvent mixture, such as methanol, water, and formic acid (e.g., 65:35:5 v/v/v).[3]

-

Filter the extract to remove solid particles.

-

The sample may be further purified using techniques like solid-phase extraction if necessary.

-

Dilute the final extract to an appropriate concentration for injection.

HPLC-MS/MS Analysis

Chromatographic Conditions:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically used, for example, a Synergi RP-Max column (250 x 4.6 mm, 4 µm).[4]

-

Mobile Phase A: Water with 1% formic acid.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Flow Rate: 0.60 mL/min.[4]